Streptol
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Overview
Description
. It is structurally similar to valienamine and is characterized by its hydroxymethyl and cyclohexene groups. Streptol is a naturally occurring compound found in certain microbial organisms such as Streptomyces lincolnensis .
Preparation Methods
Streptol can be synthesized through various methods. One notable synthetic route involves the use of naturally abundant shikimic acid as the starting material. The process includes multiple steps to convert shikimic acid into valienol with high stereoselectivity . Industrial production methods often involve microbial fermentation, where specific strains of microorganisms are cultured to produce valienol as a secondary metabolite .
Chemical Reactions Analysis
Streptol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. One major product formed from the oxidation of valienol is valienone, while reduction reactions can yield valienamine .
Scientific Research Applications
Streptol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology and medicine, valienol derivatives have shown potential as inhibitors of enzymes like α-glucosidase, making them useful in the treatment of diabetes . Additionally, valienol has been studied for its antifungal properties and its role in the biosynthesis of antibiotics such as validamycin A .
Mechanism of Action
The mechanism of action of valienol involves its interaction with specific molecular targets and pathways. For instance, valienol derivatives inhibit α-glucosidase by binding to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose . This inhibition helps in regulating blood sugar levels. Streptol also acts as an intermediate in the biosynthesis of other bioactive compounds, influencing various metabolic pathways .
Comparison with Similar Compounds
Streptol is similar to other C-7 cyclitol compounds such as valienamine and validamine. it is unique due to its specific structural features and biological activities. Valienamine, for example, is another C-7 cyclitol but differs in its functional groups and biological applications . Validamine, on the other hand, is a saturated aminocyclitol that plays a role in the biosynthesis of validamycin A .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
111136-25-5 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-5-(hydroxymethyl)cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4-12H,2H2/t4-,5+,6-,7-/m0/s1 |
InChI Key |
PJPGMULJEYSZBS-VZFHVOOUSA-N |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H]([C@H]1O)O)O)O)CO |
SMILES |
C1=C(C(C(C(C1O)O)O)O)CO |
Canonical SMILES |
C1=C(C(C(C(C1O)O)O)O)CO |
Synonyms |
C(7)-cyclitol valienamine valienol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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